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Compound of Interest

Compound Name:
3-Chloro-6-(2-

ethoxyphenyl)pyridazine

CAS No.: 1156364-55-4

Cat. No.: B1461368

Get Quote

Executive Summary & Rationale
The pyridazine scaffold (1,2-diazine) represents a privileged structure in medicinal chemistry,

distinguished by its ability to serve as a bioisostere for phenyl or pyridine rings while offering

unique hydrogen-bonding capabilities via its vicinal nitrogen atoms.[1] Recent structure-activity

relationship (SAR) studies highlight novel pyridazine derivatives—particularly 6-phenyl-3(2H)-

pyridazinones and pyrimido[4,5-c]pyridazines—as potent inhibitors of bacterial targets such as

Dihydropteroate Synthase (DHPS) and Enoyl-ACP reductase (FabI).

However, a recurring failure mode for these compounds in Gram-negative pathogens is poor

membrane permeability or susceptibility to efflux pumps (e.g., AcrAB-TolC). This guide moves

beyond standard MIC testing to provide a comprehensive, self-validating screening cascade

designed to not only identify hits but to deconvolute "activity" from "accumulation."

Compound Management & Preparation
Reliable data begins with solubility. Pyridazine derivatives often exhibit poor aqueous solubility,

necessitating rigorous solvent controls.
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Protocol: Stock Solution Preparation
Solvent Selection: Dissolve solid compounds in 100% DMSO (Dimethyl Sulfoxide). Avoid

ethanol, as it can be bactericidal at lower concentrations than DMSO.

Concentration: Prepare a master stock at 10 mg/mL or 20 mM.

Storage: Aliquot into single-use amber vials to prevent freeze-thaw degradation. Store at

-20°C.

Validation (The "Pre-Screen"):

Dilute the stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Check: If precipitation occurs (visible turbidity), the compound requires a secondary

solvent system (e.g., 10% DMSO + 5% Tween-80) or testing at lower concentrations.

Expert Insight: Never exceed 2.5% final DMSO concentration in bacterial assays. Most CLSI

protocols recommend <1%. High DMSO levels can permeabilize bacterial membranes, creating

false positives (synergy artifacts).

Primary Screening: Minimum Inhibitory
Concentration (MIC)
Methodology aligned with CLSI M07 guidelines.

Rationale
The Broth Microdilution method is the gold standard for quantitative potency assessment. We

utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological cations (Ca²⁺,

Mg²⁺) are critical for bridging lipopolysaccharides (LPS) in the Gram-negative outer membrane.

Unadjusted media can lead to artificially low MICs for membrane-active agents.
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Experimental Workflow
Materials:

Strains:S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control), P.

aeruginosa ATCC 27853.

Media: CAMHB (Ca²⁺ 20-25 mg/L; Mg²⁺ 10-12.5 mg/L).

Plate: 96-well round-bottom polypropylene plate (prevents protein binding common with

polystyrene).

Step-by-Step Protocol:

Inoculum Prep:

Select 3-5 isolated colonies from an overnight agar plate.

Suspend in saline to reach 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

Dilute this suspension 1:150 in CAMHB to achieve the starting inoculum of ~1 x 10⁶

CFU/mL.

Compound Dilution:

Add 100 µL CAMHB to columns 2-12 of the 96-well plate.

Add 200 µL of compound (at 2x desired top concentration) to column 1.

Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.

Column 11: Growth Control (Bacteria + Solvent only).

Column 12: Sterility Control (Media only).

Inoculation:

Add 100 µL of the diluted bacterial suspension to wells 1-11.
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Final Test Density: 5 x 10⁵ CFU/mL.[2]

Incubation:

Seal with a gas-permeable film. Incubate at 35°C ± 2°C for 16–20 hours (24h for

Staphylococcus).

Readout:

Visual: Determine the lowest concentration with no visible turbidity.

Optical: Measure OD₆₀₀. Define MIC as ≥80% inhibition compared to Growth Control.

Self-Validation Check: The MIC of the Quality Control (QC) strain (e.g., Ciprofloxacin against E.

coli ATCC 25922) must fall within the CLSI-defined range (0.004–0.015 µg/mL). If not, the run is

invalid.

Secondary Screening: Bactericidal vs.
Bacteriostatic
Pyridazines targeting DNA synthesis (e.g., Gyrase inhibition) are often bactericidal, while folate

pathway inhibitors (DHPS) may be bacteriostatic.

Protocol: Minimum Bactericidal Concentration (MBC)
Sample 10 µL from all wells ≥ MIC (clear wells) from the MIC plate.

Spot onto drug-free Mueller-Hinton Agar (MHA) plates.

Incubate for 24 hours at 35°C.

Calculation: The MBC is the concentration killing ≥99.9% of the initial inoculum (i.e., <5

colonies surviving from a 5 x 10⁵ CFU/mL start).
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Visualization: Screening Workflow
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Figure 1: High-throughput screening cascade for prioritizing pyridazine hits based on potency,

bactericidal activity, and safety.

Mechanistic Profiling: The Permeability Check
Critical for Gram-negative efficacy. Many pyridazines are active against the target enzyme but

fail to penetrate the outer membrane.

Protocol: NPN Uptake Assay (Membrane Permeability)
1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe. It fluoresces weakly in

aqueous environments but strongly in phospholipid environments. An intact Gram-negative

outer membrane excludes NPN. If your pyridazine damages the membrane (or uses a self-

promoted uptake pathway), NPN fluorescence will spike.

Preparation: Wash E. coli cells (mid-log phase) and resuspend in 5 mM HEPES buffer (pH

7.2) to OD₆₀₀ = 0.5.

Reaction:

Add 100 µL cell suspension to a black 96-well plate.

Add NPN (final conc. 10 µM).

Add Test Compound (at MIC and 2x MIC).

Control: Polymyxin B (Positive control for membrane permeabilization).

Measurement: Read fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).

Interpretation:

High Fluorescence: Compound disrupts the outer membrane (potential toxicity risk).

Low Fluorescence + High Potency: Compound utilizes porin channels or active transport

(Desirable).

Safety Profiling: Selectivity Index (SI)
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A potent antibiotic is useless if it kills the host.

Protocol: Mammalian Cytotoxicity (MTT Assay)
Cells: Vero cells (kidney epithelial) or HepG2 (liver). Seed at 10⁴ cells/well in DMEM + 10%

FBS. Incubate 24h.

Treatment: Add compound serial dilutions. Incubate 48h.

Development:

Add MTT reagent (0.5 mg/mL).[2] Incubate 4h.

Solubilize formazan crystals with DMSO.

Read Absorbance at 570 nm.

Calculation:

CC₅₀: Concentration reducing cell viability by 50%.

Selectivity Index (SI):

Target: SI > 10 is acceptable for hits; SI > 50 is preferred for leads.

Data Presentation & Analysis
Table 1: Representative Screening Data Layout

Compound
ID

S. aureus
MIC (µg/mL)

E. coli MIC
(µg/mL)

MBC/MIC
Ratio

CC₅₀ (Vero)
Selectivity
Index (SI)

PDZ-001 2.0 >64 N/A 50 <1 (Toxic)

PDZ-002 4.0 8.0
2

(Bactericidal)
>256

>32

(Promising)

Cipro (Ctrl) 0.25 0.008 1 >100 >1000

Z-Factor Calculation (For High-Throughput Validation)
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For large library screens, calculate the Z-factor to validate assay quality:

: Standard deviation,

: Mean.[3]

: Positive control (max inhibition),

: Negative control (DMSO).

Interpretation: Z > 0.5 indicates an excellent assay.
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Figure 2: Mechanistic pathway of pyridazine activity. Efficacy depends on the balance between

Porin entry and Efflux extrusion before reaching the intracellular target (e.g., DHPS).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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